molecular formula C17H22N2O3 B14294178 7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one CAS No. 114145-42-5

7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one

Katalognummer: B14294178
CAS-Nummer: 114145-42-5
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: BGIJUZQSYSVYBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-morpholinyl-2H-1-benzopyran-2-one with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-(Diethylamino)-4-(morpholin-4-yl)-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:
    • 7-(Diethylamino)-4-(piperidin-4-yl)-2H-1-benzopyran-2-one
    • 7-(Diethylamino)-4-(pyrrolidin-4-yl)-2H-1-benzopyran-2-one

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that may not be achievable with other similar compounds.

Eigenschaften

CAS-Nummer

114145-42-5

Molekularformel

C17H22N2O3

Molekulargewicht

302.37 g/mol

IUPAC-Name

7-(diethylamino)-4-morpholin-4-ylchromen-2-one

InChI

InChI=1S/C17H22N2O3/c1-3-18(4-2)13-5-6-14-15(19-7-9-21-10-8-19)12-17(20)22-16(14)11-13/h5-6,11-12H,3-4,7-10H2,1-2H3

InChI-Schlüssel

BGIJUZQSYSVYBN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.